molecular formula C20H21N3O2S B1228348 6-(morpholin-4-yl)-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

6-(morpholin-4-yl)-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B1228348
M. Wt: 367.5 g/mol
InChI Key: SNBXYEMNZPOKIX-UHFFFAOYSA-N
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Description

6-(morpholin-4-yl)-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a morpholine ring, a phenylethyl group, and a sulfanylidene moiety attached to a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(morpholin-4-yl)-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone structure.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through Friedel-Crafts alkylation or other suitable alkylation reactions.

    Attachment of the Morpholine Ring: The morpholine ring is incorporated via nucleophilic substitution reactions.

    Formation of the Sulfanylidene Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(morpholin-4-yl)-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.

    Substitution: The morpholine ring and phenylethyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dihydroquinazolinones.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(morpholin-4-yl)-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(morpholin-4-yl)-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist at various receptor sites.

    Modulating Signal Transduction Pathways: Affecting pathways such as MAPK, PI3K/Akt, and NF-κB, which are involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Morpholinyl)-N-(2-phenylethyl)acetamide
  • 4-chloro-N-[2-(4-morpholinyl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide
  • α-Phenyl-4-morpholineethanol

Uniqueness

6-(morpholin-4-yl)-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one stands out due to its unique combination of structural features, including the quinazolinone core, morpholine ring, phenylethyl group, and sulfanylidene moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

6-morpholin-4-yl-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C20H21N3O2S/c24-19-17-14-16(22-10-12-25-13-11-22)6-7-18(17)21-20(26)23(19)9-8-15-4-2-1-3-5-15/h1-7,14H,8-13H2,(H,21,26)

InChI Key

SNBXYEMNZPOKIX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(morpholin-4-yl)-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
Reactant of Route 2
Reactant of Route 2
6-(morpholin-4-yl)-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
Reactant of Route 3
6-(morpholin-4-yl)-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
Reactant of Route 4
6-(morpholin-4-yl)-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
Reactant of Route 5
6-(morpholin-4-yl)-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
Reactant of Route 6
6-(morpholin-4-yl)-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

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